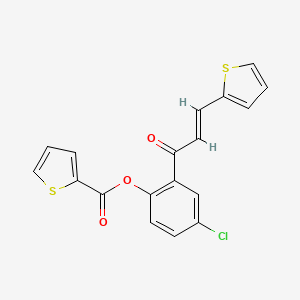

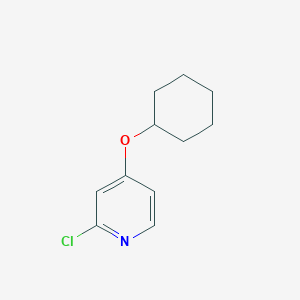

2-氯-4-(环己氧基)吡啶

货号:

B2987068

CAS 编号:

945988-45-4

分子量:

211.69

InChI 键:

SBSLVJWNBABGPU-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-Chloro-4-(cyclohexyloxy)pyridine, often involves the use of organolithium reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(cyclohexyloxy)pyridine can be analyzed using spectroscopic studies . The vibrational spectral analysis of similar compounds has been carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in various regions . The molecular structure and fundamental vibrational frequencies can be obtained from density functional theory (DFT) methods .Chemical Reactions Analysis

Chloropyridines, including 2-Chloro-4-(cyclohexyloxy)pyridine, are used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions to form pyridine derivatives with the second and fourth carbons replaced . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .Physical And Chemical Properties Analysis

2-Chloro-4-(cyclohexyloxy)pyridine has a molecular weight of 211.69 . More detailed physical and chemical properties were not found in the search results.科学研究应用

配合物的形成和光物理性质

- 环钯化:该化合物用于环钯化过程中以创建新型二聚体配合物。这些配合物表现出独特的光物理性质,包括在溶液中强烈的吸收和荧光发射,使其在光子应用中具有潜在用途(Mancilha 等,2011 年)。

催化和有机合成

- 有机催化:在有机合成领域,该化合物的衍生物已被用作有机催化剂。例如,聚苯乙烯固定化的吡咯烷衍生物在不对称迈克尔加成反应中表现出高效率和选择性(Miao 和 Wang,2008 年)。

金属配合物和无机化学

- 金属肟簇合物:该化合物有助于形成高核金属肟簇合物。例如,它已被用于创建具有前所未有的金属拓扑结构的独特 Ni(II)8Dy(III)8 簇合物(Papatriantafyllopoulou 等,2010 年)。

药物化学和生物活性分子

- 药用应用:虽然在搜索中没有直接发现药物化学中的具体应用,但与 2-氯-4-(环己氧基)吡啶结构相关的化合物通常因其潜在的生物活性特性而被研究,表明可能的应用领域。

环境和农业化学

- 控释除草剂:该化合物的衍生物在控释除草剂的开发中具有潜力。研究表明,该化合物的某些酯类可以以受控速率释放除草剂,表明其在可持续农业中的应用(Mehltretter 等,1974 年)。

分子电子学和材料科学

- 电催化:2-氯-4-(环己氧基)吡啶的衍生物已用于电催化过程中,表明它们在开发用于分子电子学的新材料中的潜在作用(Inokuchi 等,1994 年)。

属性

IUPAC Name |

2-chloro-4-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLVJWNBABGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Using the method of Example 3, Step A, cyclohexanol (948 mg, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9.46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide 2-chloro-4-(cyclohexyloxy)pyridine (1.78 g, 89% yield) as an oil. 1H NMR (CDCl3) δ 8.15 (d; 1H), 6.80 (s, 1H), 6.71 (d, 1H), 4.32 (m, 1H), 1.94-1.99 (m, 2H), 1.79-1.85 (m, 2H), 1.26-1-62 (m, 6H).

[Compound]

Name

oil

Quantity

378 mg

Type

reactant

Reaction Step Three

Yield

89%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)

![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)

![N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2986994.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)